2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide: Known for its potential antimicrobial and anticancer activities.
2-chloro-2-phenyl-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, exhibiting different reactivity and biological activities.
2-phenyl-N-(1,3-thiazol-2-yl)acetamide: Lacks the halogen atom, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-9(8-4-2-1-3-5-8)10(15)14-11-13-6-7-16-11/h1-7,9H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBOPGZEUZNGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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